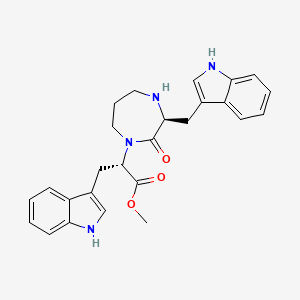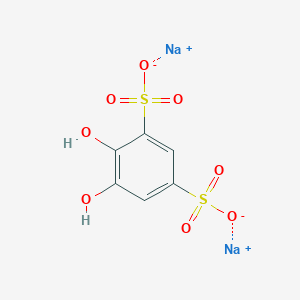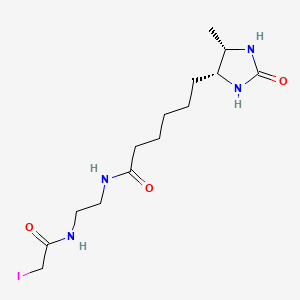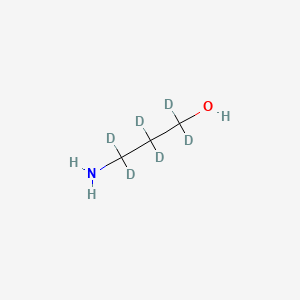
Tylvalosin-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tylvalosin-d9, also known as acetylisovaleryltylosin-d9, is a deuterium-labeled derivative of tylvalosin. Tylvalosin is a third-generation macrolide antibiotic with anti-inflammatory properties. It is primarily used in veterinary medicine to treat respiratory and enteric bacterial infections in swine and poultry . The deuterium labeling in this compound is used for scientific research purposes, particularly in pharmacokinetic and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
Tylvalosin can be synthesized through a bioconversion process using Streptomyces thermotolerans with tylosin as the substrate . The process involves the following steps:
Fermentation: Tylosin is fermented with Streptomyces thermotolerans to produce tylvalosin.
Recrystallization: The crude tylvalosin is obtained from an acid and alkali recrystallization of the fermentation broth.
Industrial Production Methods
The industrial production of tylvalosin follows similar steps as the laboratory synthesis but on a larger scale. The bioconversion process is optimized for higher yields, and advanced purification techniques are employed to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
Tylvalosin undergoes various chemical reactions, including:
Oxidation: Tylvalosin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in tylvalosin.
Substitution: Substitution reactions can occur at specific positions in the tylvalosin molecule to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new alkyl or acyl groups .
科学的研究の応用
Tylvalosin-d9 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling in this compound allows for precise tracking of the compound in biological systems, making it useful for pharmacokinetic studies.
Metabolic Studies: This compound is used to study the metabolic pathways and degradation products of tylvalosin in various organisms.
Veterinary Medicine: Tylvalosin is used to treat respiratory and enteric bacterial infections in swine and poultry, improving the health and productivity of livestock.
Anti-inflammatory Research: Tylvalosin has been shown to reduce the levels of inflammatory cytokines and other markers in animal models, making it a valuable tool for studying inflammation.
作用機序
Tylvalosin exerts its effects by binding to the 23S rRNA of the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis . This binding prevents the elongation of the peptide chain, leading to a bacteriostatic effect. The anti-inflammatory properties of tylvalosin are attributed to its ability to reduce the levels of pro-inflammatory cytokines such as interleukin-8, interleukin-6, and tumor necrosis factor-alpha .
類似化合物との比較
Similar Compounds
Tylosin: Tylvalosin is a derivative of tylosin, with modifications at the 3-OH and 4-OH positions.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity and different pharmacokinetic properties.
Uniqueness of Tylvalosin-d9
This compound is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. This labeling provides valuable insights into the behavior of tylvalosin in biological systems, making it a powerful tool for scientific research .
特性
分子式 |
C53H87NO19 |
|---|---|
分子量 |
1051.3 g/mol |
IUPAC名 |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C53H87NO19/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3/b18-17+,28-22+/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-/m1/s1/i2D3,3D3,21D2,27D |
InChIキー |
KCJJINQANFZSAM-QURGQPIDSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@@H]3[C@H]([C@@H](CC(=O)O[C@@H]([C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]3CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)CC)OC(=O)C)C)C)C |
正規SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)

![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)
![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)





![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)

![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)
